molecular formula C10H8ClFO2 B3157645 6-Fluorochromane-2-carbonyl chloride CAS No. 850896-51-4

6-Fluorochromane-2-carbonyl chloride

Cat. No.: B3157645
CAS No.: 850896-51-4
M. Wt: 214.62 g/mol
InChI Key: ZLMSEDWVBPGXTM-UHFFFAOYSA-N
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Description

6-Fluorochromane-2-carbonyl chloride is a synthetic organic compound that belongs to the class of chromane derivatives. It is characterized by its molecular formula C10H8ClFO2 and a molecular weight of 214.62 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Fluorochromane-2-carbonyl chloride can be synthesized through various methods. One common method involves the reaction of chroman-2-carboxylic acid with thionyl chloride, followed by the addition of 6-fluoro-3-hydroxychromone in the presence of triethylamine. Another method involves the use of thionyl chloride and N,N-dimethylformamide in toluene at temperatures ranging from 20°C to 70°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as heating the reaction mixture, solvent extraction, and purification through crystallization .

Chemical Reactions Analysis

Types of Reactions: 6-Fluorochromane-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles, leading to the substitution of the carbonyl chloride group.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

    Thionyl Chloride: Used in the initial synthesis of the compound.

    Triethylamine: Acts as a base in the synthesis process.

    N,N-Dimethylformamide: Used as a solvent in some synthetic routes.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted chromane derivatives .

Scientific Research Applications

6-Fluorochromane-2-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluorochromane-2-carbonyl chloride involves its reactivity as a carbonyl chloride compound. It can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by a nucleophile. This reactivity is crucial for its use in various synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Chroman-2-carbonyl chloride: Similar structure but lacks the fluorine atom.

    6-Fluoro-3-hydroxychromone: A precursor in the synthesis of 6-Fluorochromane-2-carbonyl chloride.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromene-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c11-10(13)9-3-1-6-5-7(12)2-4-8(6)14-9/h2,4-5,9H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMSEDWVBPGXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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